molecular formula C6H9N3O B11770599 2-methyl-1H-pyrrole-3-carbohydrazide

2-methyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B11770599
M. Wt: 139.16 g/mol
InChI Key: VSWQOGCTFKMCPD-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-3-carbohydrazide (CAS 500302-91-0) is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its molecular structure, featuring a pyrrole heterocycle and a reactive carbohydrazide group, makes it a valuable precursor for generating bioactive molecules. A prominent application of this compound is its use as a key building block in the development of dual-targeting anticancer agents. Researchers have utilized this scaffold to create pyrrole-indole hybrids that demonstrate potent antiproliferative activities by simultaneously inhibiting two critical oncologic targets: tubulin and aromatase. These derivatives have shown high potency against various human cancer cell lines, including challenging estrogen receptor-positive (ER+) breast cancers, by disrupting microtubule dynamics and suppressing estrogenic signals . The pyrrole ring is hypothesized to be a critical metal-chelating pharmacophore, potentially interacting with the heme cofactor in cytochrome P450 enzymes like aromatase . Beyond complex hybrids, the carbohydrazide functionality serves as a direct ligand or can be condensed with various aldehydes to form hydrazones, a class of compounds known for diverse biological properties. Synthetic derivatives originating from similar pyrrole carbohydrazide cores have demonstrated selective antiproliferative effects, such as inducing apoptosis and cell cycle arrest in melanoma cells, with some showing favorable selectivity indices between tumor and non-tumor cell lines . This underscores the scaffold's potential for generating compounds with improved therapeutic profiles. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-methyl-1H-pyrrole-3-carbohydrazide

InChI

InChI=1S/C6H9N3O/c1-4-5(2-3-8-4)6(10)9-7/h2-3,8H,7H2,1H3,(H,9,10)

InChI Key

VSWQOGCTFKMCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1h Pyrrole 3 Carbohydrazide and Its Precursors

Classical and Contemporary Approaches to Pyrrole (B145914) Ring Synthesis Relevant to 2-methyl-1H-pyrrole-3-carbohydrazide

The construction of the pyrrole scaffold is a fundamental step in the synthesis of this compound. Several named reactions and modern synthetic strategies are applicable for this purpose.

Knorr Pyrrole Synthesis and its Adaptations

The Knorr pyrrole synthesis is a widely utilized and versatile method for constructing substituted pyrroles. wikipedia.orgsynarchive.com This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgchemtube3d.com The mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgchemtube3d.com

For the synthesis of precursors to this compound, an adaptation of the Knorr synthesis can be envisioned. The α-aminoketone required can be generated in situ from an α-oximino-ketone by reduction, often using zinc in acetic acid. wikipedia.org This approach avoids the isolation of the unstable α-aminoketone.

Key Features of the Knorr Pyrrole Synthesis:

FeatureDescription
Reactantsα-amino-ketone (or its precursor) and a β-ketoester.
CatalystTypically zinc and acetic acid. wikipedia.org
ConditionsThe reaction can often proceed at room temperature. wikipedia.org
VersatilityAllows for the synthesis of a wide variety of substituted pyrroles.

Hantzsch Synthesis and Related Cyclocondensation Reactions

The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. wikipedia.org This method involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The reaction mechanism begins with the formation of an enamine from the β-ketoester and ammonia/amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and elimination to form the pyrrole ring. wikipedia.org

This synthesis is particularly useful for preparing pyrrole-3-carboxylic acid esters, which are direct precursors to the target carbohydrazide (B1668358). researchgate.net Variations of the Hantzsch synthesis, including solid-phase and continuous-flow methods, have been developed to improve efficiency and product purity. syrris.comnih.gov

Comparison of Knorr and Hantzsch Syntheses:

SynthesisKey ReactantsTypical Products
Knorrα-amino-ketone, β-ketoesterPolysubstituted pyrroles
Hantzschβ-ketoester, ammonia/amine, α-haloketonePyrrole-3-carboxylates and carboxamides wikipedia.orgresearchgate.netnih.gov

Multi-component Reactions for Pyrrole Scaffolds

Modern synthetic chemistry has seen a rise in the use of multi-component reactions (MCRs) for the efficient construction of complex molecules from simple starting materials in a single step. bohrium.comrsc.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles, offering advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries. bohrium.comorientjchem.orgsemanticscholar.org

These reactions often involve the combination of an aldehyde, an amine, a 1,3-dicarbonyl compound, and another component like a nitroalkane or an isonitrile. bohrium.com The choice of starting materials and reaction conditions can be tailored to produce pyrroles with specific substitution patterns relevant to the synthesis of this compound precursors.

Synthesis of 2-methyl-1H-pyrrole-3-carboxylic Acid Esters (Precursors)

The key precursor for the synthesis of this compound is a 2-methyl-1H-pyrrole-3-carboxylic acid ester. These esters can be synthesized through various methods, with the Hantzsch synthesis being a prominent example.

One specific approach involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. google.com While this produces a 2,4-dimethyl substituted pyrrole, similar principles can be applied to synthesize the desired 2-methyl-1H-pyrrole-3-carboxylic acid ester by selecting appropriate starting materials.

Continuous flow synthesis has also been employed for the one-step production of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comresearchgate.net This method utilizes the in-situ generation of HBr to hydrolyze the tert-butyl ester, directly affording the carboxylic acid. syrris.com

Derivatization of Pyrrole Carboxylic Esters to Carbohydrazides

The final step in the synthesis of this compound involves the conversion of the carboxylic acid ester group to a carbohydrazide.

Selective Hydrazinolysis Methods

The most common method for converting an ester to a hydrazide is through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate, typically in a suitable solvent like an alcohol.

For the synthesis of pyrrole carbohydrazides, selective hydrazinolysis is crucial, especially if other reactive functional groups are present in the molecule. The reaction conditions, such as temperature and reaction time, can be optimized to achieve the desired transformation efficiently. For instance, novel pyrrole-based carbohydrazides have been prepared by the selective hydrazinolysis of the corresponding N-pyrrolylcarboxylic acid ethyl ester. nih.gov This step is a key transformation in the synthesis of various biologically active pyrrole derivatives.

General Reaction Scheme for Hydrazinolysis:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

ReactantRole
Pyrrole carboxylic esterSubstrate
Hydrazine hydrateNucleophile
Solvent (e.g., ethanol)Reaction medium

This straightforward conversion provides a reliable route to the target compound, this compound, from its readily accessible ester precursor.

Advancements in the Synthesis of this compound: A Focus on Optimized and Sustainable Methodologies

The chemical compound this compound, a notable molecule within the pyrrole class of heterocyclic compounds, is a key intermediate in the synthesis of various biologically active molecules. This article delves into the synthetic methodologies for this compound and its precursors, with a particular focus on optimized reaction conditions for carbohydrazide formation and the burgeoning field of green chemistry approaches aimed at developing more sustainable synthetic routes.

The primary and most established route for the synthesis of this compound involves a two-step process. The first step is the synthesis of a suitable precursor, typically an ester derivative such as ethyl 2-methyl-1H-pyrrole-3-carboxylate. This is followed by the conversion of the ester to the desired carbohydrazide through hydrazinolysis.

Optimized Reaction Conditions and Yields in Carbohydrazide Synthesis

The conversion of pyrrole esters to their corresponding carbohydrazides is a crucial step that has been the subject of optimization studies to maximize yield and purity. The most common method involves the reaction of the pyrrole ester with hydrazine hydrate.

A representative procedure for a related N-pyrrolylcarbohydrazide synthesis involves dissolving the ethyl ester in ethanol (B145695), followed by the addition of an excess of hydrazine hydrate. The reaction mixture is then refluxed for a specific duration. After cooling, the product crystallizes and can be isolated by filtration. For instance, a described synthesis of a similar pyrrole carbohydrazide reported a yield of 78% after refluxing for 8 hours.

Key parameters that are often optimized to enhance the reaction outcome include:

Molar Ratio of Reactants: An excess of hydrazine hydrate is typically used to drive the reaction to completion. The optimal ratio can vary depending on the specific substrate.

Reaction Temperature: The reaction is commonly carried out at the reflux temperature of the solvent, which is often ethanol.

Reaction Time: The duration of the reaction is a critical factor, and it is usually monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion.

Solvent: Ethanol is a widely used solvent for this transformation due to its ability to dissolve the reactants and its suitable boiling point for reflux.

The following interactive data table summarizes typical reaction conditions for the synthesis of pyrrole carbohydrazides from their ethyl ester precursors based on available literature for analogous compounds.

ParameterConditionTypical Yield (%)
Reactants Ethyl 2-methyl-1H-pyrrole-3-carboxylate, Hydrazine Hydrate-
Solvent Ethanol-
Temperature Reflux70-85
Reaction Time 6-12 hours-
Work-up Cooling, Filtration, Recrystallization-

Note: The yields are based on reported syntheses of similar pyrrole carbohydrazides and may vary for this compound.

Green Chemistry Approaches in this compound Synthesis

One of the most promising green techniques is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For the synthesis of a pyrrole-based hydrazide, a comparative study demonstrated a significant improvement with microwave assistance. While the conventional method required 96 hours of reflux to achieve a yield of 55-85%, the microwave-assisted synthesis was completed in a much shorter time frame with yields ranging from 87-94% rsc.org. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Another green approach gaining traction is ultrasound-assisted synthesis . Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds and offers a greener alternative to conventional methods by often allowing for milder reaction conditions and shorter reaction times.

Furthermore, the exploration of solvent-free reaction conditions is a key aspect of green chemistry. For the synthesis of pyrrole derivatives, one-pot, multi-component reactions under solvent-free conditions have been reported, often utilizing a recoverable catalyst semnan.ac.ir. While specific solvent-free methods for the hydrazinolysis of ethyl 2-methyl-1H-pyrrole-3-carboxylate are not yet widely documented, this remains an active area of research. The development of such a method would significantly reduce the environmental impact of the synthesis by eliminating the need for organic solvents.

The use of greener solvents , such as deep eutectic solvents, is also being investigated for the synthesis of pyrroles rsc.org. These solvents are often biodegradable and have low toxicity, making them attractive alternatives to traditional volatile organic solvents.

The following table provides a comparative overview of conventional and green chemistry approaches for the synthesis of pyrrole hydrazides.

MethodKey Advantages
Conventional Heating Well-established, readily available equipment.
Microwave-Assisted Synthesis Drastically reduced reaction times, improved yields, energy efficient rsc.orgsphinxsai.com.
Ultrasound-Assisted Synthesis Accelerated reaction rates, milder conditions, potential for improved yields.
Solvent-Free Synthesis Eliminates solvent waste, simplifies work-up, reduces environmental impact semnan.ac.ir.

The continued development of these green synthetic methodologies holds great promise for the future production of this compound and other valuable chemical compounds in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Transformations of 2 Methyl 1h Pyrrole 3 Carbohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide group (-CONHNH2) in 2-methyl-1H-pyrrole-3-carbohydrazide is a potent nucleophile, making it susceptible to reactions with electrophilic species. This reactivity is the foundation for its use in synthesizing more complex molecules.

A cornerstone of the reactivity of this compound is its condensation with various carbonyl compounds, such as aldehydes and ketones, to yield the corresponding Schiff bases, also known as hydrazones. nih.govnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

The general scheme for this reaction is the condensation of equimolar amounts of the carbohydrazide (B1668358) and a suitable aldehyde or ketone. vlifesciences.com For instance, novel pyrrole-based hydrazones have been synthesized by reacting a pyrrole (B145914) hydrazide with substituted pyrrole aldehydes. nih.gov The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical transformations.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. The reaction conditions typically involve refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. vlifesciences.com

Table 1: Examples of Hydrazones Synthesized from Pyrrole-2-carbohydrazide Derivatives

Hydrazone ProductReactantsReference
Diethyl 5-(2-[(2,4-dimethyl-1H-3-pyrrolyl)carbonyl]hydrazonomethyl)-3-methyl-1H-2,4-pyrroledicarboxylate2,4-dimethyl-1H-pyrrole-3-carbohydrazide and diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate nih.gov
Ethyl 5-(4-chlorophenyl)-2-methyl-1-(2-2-[1-(5-nitro-2-furyl)methylidene]hydrazino-2-oxoethyl)-1H-3-pyrrolecarboxylateA pyrrole carbohydrazide and 5-nitrofurfural nih.gov
Ethyl 1-(2-2-[1-(3-ethoxy-4-hydroxyphenyl) methylidene] hydrazino-2-oxoethyl)-2-methyl-5-(4-nitrophenyl)-1H-3-pyrrolecarboxylateA pyrrole carbohydrazide and 3-ethoxy-4-hydroxybenzaldehyde nih.gov

This table is illustrative and based on reactions of similar pyrrole carbohydrazide structures, as specific examples for this compound were not explicitly detailed in the provided search results.

The choice of solvent can significantly influence the rate and outcome of hydrazone formation. Polar protic solvents like ethanol (B145695) are commonly used as they can effectively solvate the reactants and intermediates. nih.gov Glacial acetic acid is also frequently employed, acting as both a solvent and a catalyst for the condensation reaction. nih.govnih.gov The use of an appropriate solvent system is crucial for achieving high yields and purity of the desired hydrazone product. In some cases, the reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry.

The condensation reaction between hydrazides and carbonyl compounds is often catalyzed by acids. vlifesciences.com A few drops of glacial acetic acid are typically sufficient to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. vlifesciences.com Other Brønsted acids can also be employed. nih.gov In some instances, the reaction can proceed without an external catalyst, particularly when highly reactive aldehydes are used or when the reaction is conducted at elevated temperatures. nih.gov The use of catalysts like technical iodine in absolute ethanol under mild conditions has also been reported for the condensation of hydrazides with aldehydes and ketones. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions often lead to the formation of five- or six-membered rings fused to the pyrrole core, resulting in novel polycyclic structures.

One of the significant applications of pyrrole-derived hydrazones is their conversion into fused 1,2,4-triazine (B1199460) systems. mdpi.comeurekaselect.com These triazine derivatives are of interest due to their diverse biological activities. The synthesis of pyrrolo[2,1-f] researchgate.netmdpi.comresearchgate.nettriazines, for example, can be achieved through various synthetic routes, often involving the cyclization of a pyrrole derivative bearing a hydrazone or a related functional group. nih.gov The specific reaction conditions for such cyclizations can vary but often involve heating in a suitable solvent, sometimes in the presence of a catalyst. mdpi.com For instance, refluxing in glacial acetic acid has been shown to facilitate the formation of pyrazolo-1,2,4-triazines from appropriate precursors. mdpi.com

Beyond triazines, the versatile reactivity of this compound and its derivatives allows for the synthesis of a wide array of other nitrogen-containing heterocycles. nih.govrsc.org Depending on the reaction partner and conditions, it is possible to construct fused systems incorporating pyrazole (B372694), oxadiazole, or other heterocyclic rings. researchgate.net For instance, the reaction of carbohydrazide derivatives with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net The synthesis of such fused systems often involves a multi-step sequence, starting with the formation of a hydrazone, followed by a cyclization step that may be promoted by heat, acid, or a specific cyclizing agent. The exploration of these reactions continues to be an active area of research in heterocyclic chemistry. researchgate.netresearchgate.netnih.gov

Reactions with Isocyanates and Isothiocyanates: Thiosemicarbazide (B42300) and Semicarbazide (B1199961) Formation

The reaction of hydrazides with isothiocyanates is a common method for the synthesis of thiosemicarbazides. researchgate.net In a related context, benzimidazole (B57391) thiosemicarbazides have been synthesized by condensing 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide with appropriate isothiocyanates. ajgreenchem.com This suggests that this compound would similarly react with isocyanates and isothiocyanates to yield the corresponding semicarbazide and thiosemicarbazide derivatives. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbon atom of the isocyanate or isothiocyanate.

Table 1: Examples of Thiosemicarbazide and Semicarbazide Formation

Starting HydrazideReagentProductReference
2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazideIsothiocyanateBenzimidazole thiosemicarbazide ajgreenchem.com
CarbohydrazideAryl isothiocyanate1,4-Disubstituted thiosemicarbazide researchgate.net
5-Benzoylamino-1,3-diphenyl-4-(2-methoxyphenyl)-2-pyrazolin-5-carbohydrazidePhenyl isothiocyanateN-(N-phenylthiocarbamoyl)-5-benzoylamino-1,3-diphenyl-4-(2-methoxyphenyl)-2-pyrazolin-5-carbohydrazide mdpi.com

Diazotization and Coupling Reactions: Formation of Formazans

The diazotization of aromatic primary amines followed by coupling reactions is a fundamental process in the synthesis of azo compounds. scribd.com While direct diazotization of the hydrazide group of this compound is not typical, this moiety can be a precursor to structures that undergo such reactions.

Formazans, which contain the characteristic -N=NC=NN- chain, can be synthesized from hydrazones, which in turn can be prepared from hydrazides. researchgate.net For example, formazan (B1609692) derivatives have been synthesized by the reaction of benzaldehyde (B42025) phenylhydrazone with substituted aromatic and heteroaromatic amines. nih.gov The synthesis of formazans often involves the coupling of a diazonium salt with a hydrazone. researchgate.netnih.gov

A general route to formazans involves the diazotization of an aromatic amine, which is then coupled with a compound containing an active methylene (B1212753) group to form a hydrazone. Subsequent reaction of the hydrazone with another diazonium salt can yield a formazan. In a related synthesis, novel formazan derivatives were prepared starting from the condensation of an aniline (B41778) diazonium salt with various Schiff bases derived from a carbohydrazide. researchgate.net

A straightforward protocol for synthesizing a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system has been developed based on tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov This indicates the versatility of diazotization reactions in generating complex heterocyclic systems from amide and hydrazide precursors.

Functionalization of the Pyrrole Ring

Electrophilic Substitution Pattern at the Pyrrole Core

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of a methyl group generally increases the reactivity of the pyrrole ring towards electrophiles by approximately 30-fold. researchgate.net In 2-methyl-1H-pyrrole, the positions most susceptible to electrophilic attack are the C4 and C5 positions, which are meta and alpha to the methyl group, respectively. The directing effect of the carbohydrazide group at the 3-position will also influence the regioselectivity of electrophilic substitution.

Nucleophilic Additions and Substitutions

Nucleophilic attack on the pyrrole ring itself is generally difficult due to its electron-rich nature. However, nucleophilic addition reactions can occur at the carbonyl group of the carbohydrazide side chain. youtube.com For example, the carbohydrazide can react with aldehydes and ketones to form hydrazones. This reaction is a key step in the synthesis of various derivatives. nih.gov

Side-Chain Modifications of the 2-methyl Group

The 2-methyl group on the pyrrole ring can potentially undergo reactions such as oxidation or halogenation under specific conditions, although these are generally less common than reactions involving the hydrazide group or electrophilic substitution on the ring. The reactivity of the methyl group would be influenced by the electronic nature of the pyrrole ring and the substituents present.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in 2-methyl-1H-pyrrole-3-carbohydrazide. The positions, intensities, and shapes of the vibrational bands are characteristic of specific stretching and bending modes within the pyrrole (B145914) and hydrazide moieties.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of the N-H, C=O, C-N, and C-H bonds of the hydrazide and pyrrole groups.

For the hydrazide moiety , the following vibrations are anticipated:

N-H Stretching: Two distinct stretching vibrations for the -NH2 group are typically observed in the range of 3200-3400 cm-1. The -NH- stretch of the hydrazide linkage is also expected in this region.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in a hydrazide, is expected in the region of 1630-1680 cm-1. The exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This bending vibration, coupled with C-N stretching, typically appears around 1500-1650 cm-1.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the hydrazide group is expected to be in the range of 1200-1400 cm-1.

For the pyrrole moiety , the key vibrational modes include:

N-H Stretching: The stretching vibration of the N-H bond within the pyrrole ring is typically observed as a sharp band around 3400-3500 cm-1 in the absence of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrrole ring are expected above 3000 cm-1. The C-H stretching of the methyl group will appear in the 2850-3000 cm-1 region.

C=C and C-N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrrole ring give rise to a series of bands typically in the 1400-1600 cm-1 region.

C-H Bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies, typically below 1300 cm-1.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Hydrazide (-CONHNH₂)N-H Stretching (NH₂)3200-3400
N-H Stretching (NH)3200-3400
C=O Stretching (Amide I)1630-1680
N-H Bending (Amide II)1500-1650
C-N Stretching1200-1400
Pyrrole RingN-H Stretching3400-3500
C-H Stretching (aromatic)> 3000
C=C & C-N Stretching1400-1600
Methyl Group (-CH₃)C-H Stretching2850-3000

The presence of both hydrogen bond donors (N-H groups of the pyrrole and hydrazide) and acceptors (C=O and the nitrogen atoms) in this compound makes it highly susceptible to intermolecular hydrogen bonding in the solid state. These interactions cause significant shifts in the vibrational frequencies.

The N-H stretching vibrations are particularly sensitive to hydrogen bonding. A broadening of the N-H bands and a shift to lower wavenumbers (red shift) are indicative of hydrogen bond formation.

The C=O stretching (Amide I) band also experiences a red shift upon hydrogen bonding, as the C=O bond is weakened by the interaction of the oxygen atom with a proton. The magnitude of this shift can provide information about the strength of the hydrogen bond.

In the solid-state IR spectrum, one would expect to see broader and red-shifted N-H and C=O absorption bands compared to a spectrum recorded in a dilute non-polar solvent where intermolecular interactions are minimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrole ring, the methyl group, and the hydrazide moiety. The chemical shifts (δ) are influenced by the electron density around the protons.

Pyrrole Ring Protons: The protons attached to the pyrrole ring are expected to resonate in the aromatic region, typically between 6.0 and 7.5 ppm. The exact chemical shifts will depend on the electronic effects of the methyl and carbohydrazide (B1668358) substituents. The protons on the pyrrole ring will likely exhibit spin-spin coupling, leading to splitting of the signals (e.g., doublets or triplets).

Methyl Protons: The three protons of the methyl group (-CH3) are chemically equivalent and will appear as a singlet in the upfield region of the spectrum, likely around 2.0-2.5 ppm.

Hydrazide Protons: The protons of the -NH- and -NH2 groups are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The -NH- proton is expected to appear as a broad singlet, potentially downfield due to the electron-withdrawing effect of the carbonyl group. The -NH2 protons may also appear as a broad singlet.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)
Pyrrole N-HBroad Singlet8.0 - 11.0
Pyrrole C-HDoublet/Triplet6.0 - 7.5
Methyl (-CH₃)Singlet2.0 - 2.5
Hydrazide -NH-Broad Singlet7.0 - 9.0
Hydrazide -NH₂Broad Singlet4.0 - 6.0

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring are expected to resonate in the range of 100-140 ppm. The carbons attached to the nitrogen and the substituents will have different chemical shifts.

Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) in the hydrazide moiety is expected to be significantly deshielded and will appear far downfield, typically in the range of 160-180 ppm.

Methyl Carbon: The carbon atom of the methyl group (-CH3) will resonate in the upfield region of the spectrum, likely between 10 and 20 ppm.

Table 3: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyrrole C=C100 - 140
Carbonyl C=O160 - 180
Methyl -CH₃10 - 20

While 1D NMR spectra provide essential information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the this compound molecule.

COSY: A 1H-1H COSY experiment would reveal the coupling relationships between the protons on the pyrrole ring, helping to definitively assign their positions.

HSQC: An HSQC experiment would show correlations between directly attached proton and carbon atoms, allowing for the assignment of the 13C signals based on the already assigned 1H signals. For example, it would link the methyl protons to the methyl carbon and the pyrrole C-H protons to their corresponding carbons.

These advanced NMR techniques, in conjunction with 1D NMR and vibrational spectroscopy, provide a comprehensive and definitive structural characterization of this compound.

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound, including high-resolution mass spectrometry and an analysis of its fragmentation pathways, could not be located. While general fragmentation behaviors of related pyrrole derivatives have been studied, this information is not specific to the target compound.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental composition, was not found in the available literature.

No experimental studies detailing the specific fragmentation pathways of this compound under mass spectrometric analysis were identified. Elucidation of its structure through the analysis of fragment ions is therefore not possible at this time.

X-ray Crystallography and Solid-State Structural Analysis

A crystallographic study of this compound has not been reported in the searched scientific literature. Consequently, information regarding its solid-state conformation, intermolecular interactions, and crystal packing is unavailable.

Without X-ray crystallography data, the precise solid-state molecular conformation and geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound remain undetermined.

Detailed information on the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly of this compound in the solid state, is not available due to the absence of crystallographic studies.

The crystal packing architecture of this compound has not been characterized. As a result, any discussion on how its crystal packing might influence its material properties would be entirely speculative.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of 2-methyl-1H-pyrrole-3-carbohydrazide. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The geometry of a molecule is fundamental to its properties. For this compound, computational methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are used to determine the most stable three-dimensional arrangement of its atoms. mdpi.com This process, known as geometry optimization, involves finding the lowest energy structure, which corresponds to the most stable conformation of the molecule. mdpi.com

The planarity of the pyrrole (B145914) ring is a key feature. mdpi.com The bond lengths and angles within the optimized structure provide crucial information. For instance, the C=O bond distance in similar structures has been calculated to be around 1.221 Å to 1.252 Å. mdpi.com The spatial arrangement of the carbohydrazide (B1668358) group relative to the pyrrole ring is also determined, revealing potential intramolecular interactions that stabilize the molecule. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazole (B57391) Derivative mdpi.com

ParameterBond Length (Å)
C=O1.221 - 1.252

Note: Data is for a structurally related benzimidazole derivative and provides an approximation for the expected bond lengths in this compound.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For similar heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to be around 4.4871 eV, indicating significant charge transfer within the molecule and a degree of chemical reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Imidazole (B134444) Derivative irjweb.com

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
ΔE (HOMO-LUMO Gap)4.4871

Note: This data is for a related imidazole derivative and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov Green areas signify neutral potential. nih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carbohydrazide group, making them potential sites for interaction with electrophiles. nih.gov

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that pinpoint specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are crucial for predicting the regioselectivity of chemical reactions.

The pyrrole ring in this compound is an aromatic system. wikipedia.org Its aromaticity arises from the delocalization of the nitrogen atom's lone pair of electrons into the ring, creating a cyclic π-electron system with 4n+2 electrons, in accordance with Hückel's rule. wikipedia.org The resonance energy of pyrrole is approximately 88 kJ/mol, indicating a moderate aromatic character compared to benzene. wikipedia.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions. mdpi.comnih.gov

Theoretical IR spectra, calculated using DFT methods, can help in the assignment of vibrational modes observed in experimental FT-IR spectra. mdpi.com For example, the characteristic stretching vibration of a carbonyl group (C=O) in a similar pyrrolo[3,4-d]pyridazinone derivative was computationally confirmed to be around 1762 cm⁻¹. mdpi.com Similarly, the presence of -NH- and -NH₂ groups in a hydrazide derivative was indicated by absorption bands around 3248 and 3331 cm⁻¹. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can be compared with experimental UV-Vis spectra to validate the computational model and provide a deeper understanding of the molecule's electronic structure. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomic level. nih.gov This theoretical approach models the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and the nature of non-covalent interactions that govern the compound's behavior in various environments. By simulating a system containing the molecule of interest, often in a solvent like water, researchers can observe its structural evolution and interaction patterns that are often difficult to probe experimentally. dovepress.com

The foundation of an MD simulation lies in the force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov For a molecule like this compound, a combination of well-established force fields such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) would likely be employed. nih.gov These force fields define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov Given the unique combination of a substituted pyrrole ring and a carbohydrazide moiety, specific parameters for certain dihedral angles or atomic partial charges might need to be derived from quantum mechanical calculations to ensure the accuracy of the simulation. acs.orgchemrxiv.org

A typical MD simulation of this compound would involve placing the molecule in a periodic box filled with solvent molecules, such as water, to mimic solution conditions. The system is then subjected to a series of energy minimization and equilibration steps to reach a stable state at a desired temperature and pressure. Following equilibration, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectories of all atoms are saved at regular intervals. plos.org

Analysis of these trajectories provides a wealth of information about the dynamic properties of this compound. This includes conformational analysis to identify the most stable arrangements of the molecule, particularly rotation around the C-C and C-N bonds connecting the pyrrole ring and the carbohydrazide group. The simulations can also reveal the flexibility of the pyrrole ring and the orientation of the methyl and carbohydrazide substituents.

Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions between this compound and its surrounding environment. The hydrazide group, with its hydrogen bond donors (-NH, -NH2) and acceptor (C=O), is expected to form strong hydrogen bonds with water molecules or other polar solvents. mdpi.comacs.org The pyrrole ring itself, with the N-H group, can also participate in hydrogen bonding. mdpi.com The methyl group contributes to hydrophobic interactions. The strength and lifetime of these interactions can be quantified from the simulation data.

The following tables present hypothetical yet representative data that could be obtained from an MD simulation of this compound in a water solvent. These tables are for illustrative purposes to demonstrate the type of quantitative insights that can be gained from such a study.

Table 1: Analysis of Intermolecular Hydrogen Bonds

This table summarizes the key hydrogen bonding interactions observed between this compound and water molecules during a simulated timeframe.

Donor Atom (in this compound)Acceptor Atom (in this compound)Solvent PartnerAverage Number of Hydrogen BondsAverage Lifetime (picoseconds)
Pyrrole N-H-Water (O)0.852.1
Hydrazide N-H (amide)-Water (O)1.103.5
Hydrazide -NH2-Water (O)2.502.8
-Carbonyl OWater (H)1.953.1

Table 2: Interaction Energy Contributions

This table breaks down the average non-bonded interaction energies between a single this compound molecule and the surrounding solvent, illustrating the contributions of electrostatic and van der Waals forces.

Interaction TypeAverage Energy (kcal/mol)
Electrostatic (Coulomb)-25.8
Van der Waals (Lennard-Jones)-12.3
Total Non-Bonded Interaction Energy -38.1

These simulated data highlight the significant role of hydrogen bonding and electrostatic interactions in the solvation and dynamic behavior of this compound. The dynamic nature of these interactions, with lifetimes on the picosecond timescale, underscores the constant rearrangement of the solvent shell around the molecule. Such computational studies are invaluable for understanding the molecular-level properties that underpin the macroscopic behavior of this compound.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Pyrrole-Carbohydrazide Systems

The design of ligands is a cornerstone of coordination chemistry, dictating the stability, structure, and reactivity of the resulting metal complexes. Pyrrole-carbohydrazide systems, including 2-methyl-1H-pyrrole-3-carbohydrazide, are designed around several key principles that make them effective chelating agents.

Donor Atoms and Chelation: The this compound ligand possesses multiple potential donor atoms: the pyrrole (B145914) ring nitrogen, the carbonyl oxygen of the hydrazide group, and the two nitrogen atoms of the hydrazide moiety (-NH-NH2). This multi-dentate character allows it to bind to a single metal ion through multiple points, a phenomenon known as chelation. Chelation significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. The most common coordination mode involves the carbonyl oxygen and the terminal nitrogen of the hydrazide group, forming a stable five-membered chelate ring.

Tautomerism: The hydrazide group can exist in keto (-C(=O)-NH-) and enol (-C(OH)=N-) tautomeric forms. In the presence of metal ions, particularly in non-neutral pH conditions, the ligand can deprotonate from its enol form to act as an anionic ligand. This versatility allows it to form stable complexes with a wide range of metal ions in various oxidation states.

Steric and Electronic Effects: The presence of a methyl group at the 2-position of the pyrrole ring introduces a steric influence that can affect the geometry of the resulting metal complex. Electronically, the pyrrole ring is an aromatic heterocycle that can influence the electron density on the adjacent carbohydrazide (B1668358) group, thereby modulating the basicity of the donor atoms and the strength of the metal-ligand bonds.

Supramolecular Assembly: The N-H groups of the pyrrole ring and the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These functionalities allow the individual metal complexes to self-assemble into higher-order structures, such as one-, two-, or three-dimensional coordination polymers, through intermolecular hydrogen bonding. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure complete complex formation. iosrjournals.orgjocpr.com The resulting solid complexes can be isolated by filtration, washed, and dried.

Transition metals, with their partially filled d-orbitals, readily form colored and often paramagnetic complexes with pyrrole-carbohydrazide type ligands. The synthesis generally involves mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. iosrjournals.orgnih.gov

The characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the complex (metal-to-ligand ratio).

Molar Conductance: Measurements in solvents like DMSO or DMF help determine whether the complexes are electrolytic or non-electrolytic in nature. iosrjournals.orgasianpubs.org

Magnetic Susceptibility: Provides information about the number of unpaired electrons in the central metal ion, which helps in assigning the geometry of the complex.

Spectroscopic Methods: (Discussed in detail in section 6.3).

Studies on analogous hydrazone ligands derived from carbohydrazides show that they form stable complexes with a variety of transition metals. researchgate.netepa.gov For instance, the general reaction often results in complexes with the general formulae [M(L)2]Xn, where L is the bidentate ligand, M is the metal ion, and X is the counter-ion.

Table 1: Representative Transition Metal Complexes of a Related Hydrazone Ligand Data adapted from studies on N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide for illustrative purposes. researchgate.netepa.gov

Complex FormulaColorMagnetic Moment (μeff, B.M.)Proposed Geometry
[Cu(L)Cl]Green1.85Square Planar
[Ni(L)2]BrownDiamagneticSquare Planar
[Co(L)2]Brown4.87Octahedral
[Fe(L)Cl2(H2O)]Brown5.92Octahedral

While less common than transition metals, main group metals (s-block and p-block elements) also form complexes with carbohydrazide ligands. The synthesis follows similar procedures. These complexes are typically colorless and diamagnetic. Their coordination modes can be unique due to the differences in ionic radii, charge density, and the absence of d-orbitals compared to transition metals. For example, alkali and alkaline earth metals might exhibit higher coordination numbers and form complexes where the ligand bridges multiple metal centers, leading to polymeric structures. Spectroscopic and thermal analysis of pipemidic acid complexes with Mg(II) and Ca(II) show that these metals coordinate through oxygen atoms, often including water molecules in their coordination sphere to achieve stable geometries like octahedral. mdpi.com

Spectroscopic Probes of Coordination Environment and Metal-Ligand Interactions

Spectroscopy is a powerful tool for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free this compound ligand with its metal complexes provides direct evidence of coordination. Key observations include:

A shift of the ν(C=O) (carbonyl stretch) to a lower frequency, indicating coordination through the carbonyl oxygen. nih.gov

Changes in the ν(N-H) and δ(NH2) bands of the hydrazide group, suggesting involvement of the nitrogen atom in chelation. nih.gov

The appearance of new, low-frequency bands corresponding to ν(M-O) and ν(M-N) vibrations, which directly confirms the formation of metal-ligand bonds. mdpi.comresearchgate.net

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry.

For transition metal complexes, the spectra typically show bands corresponding to d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). iosrjournals.org

Intense charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.

The π → π* and n → π* transitions associated with the ligand are often shifted upon complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or main group metals), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.

The signal for the N-H protons of the hydrazide moiety typically shifts downfield or disappears upon deprotonation and coordination. mdpi.com

Shifts in the resonance of the pyrrole ring and methyl group protons can also provide insight into the electronic effects of coordination.

Table 2: Key IR Spectral Bands (cm⁻¹) for a Representative Ligand and its Metal Complexes Data is illustrative, based on typical values for related carbohydrazide/hydrazone systems. nih.govnih.govmdpi.com

Compoundν(N-H)ν(C=O) / Amide Iν(C=N)ν(M-O)ν(M-N)
Free Ligand~3300-3200~1680-1640N/AN/AN/A
Metal Complex (Keto form)~3200-3100~1630-1600N/A~550-450~450-400
Metal Complex (Enol form)DisappearsDisappears~1610-1590~550-450~450-400

Structural Aspects of Metal-Carbohydrazide Complexes and Crystal Engineering in Coordination Polymers

Coordination Geometries: Depending on the metal ion, its oxidation state, and the stoichiometry, common geometries such as four-coordinate (square planar, tetrahedral) and six-coordinate (octahedral) are expected. iosrjournals.orgasianpubs.org

Coordination Polymers: The ability of the this compound ligand to act as a bridging unit is key to forming coordination polymers. The ligand can bridge two or more metal centers, creating extended networks. Crystal engineering principles can be applied by systematically varying the metal ion or reaction conditions to control the dimensionality and topology of the resulting polymer. For example, studies on related pyrazole (B372694) and amino acid-based ligands show the formation of 1D chains, 2D layers, and 3D frameworks. najah.edumdpi.com These structures are often stabilized and organized by extensive hydrogen bonding networks involving the N-H groups of the ligand. nih.govresearchgate.net

Table 3: Crystallographic Data for a Related Cu(II) Coordination Polymer Data from a study on catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)] for illustrative purposes. najah.edu

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.6017(4)
b (Å)10.7601(8)
c (Å)10.4036(8)
β (°)95.697(2)
V (ų)623.98(8)
Coordination GeometryDistorted Square Pyramidal

Stability and Thermodynamics of Complex Formation

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant, K). The thermodynamics of complexation are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be determined using techniques like potentiometric titration or conductometry at different temperatures. journalcra.comresearchgate.net

Stability Constants (log K): A high value for the stability constant indicates a strong metal-ligand interaction and a stable complex. For a given ligand, the stability of complexes often follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Potentiometric studies on similar carbohydrazide ligands have been used to determine their protonation constants and the stability constants of their metal complexes. researchgate.net

Thermodynamic Parameters:

ΔG (Gibbs Free Energy): A negative value of ΔG indicates that the complex formation process is spontaneous. It is related to the stability constant by the equation ΔG = -RTlnK.

ΔH (Enthalpy): A negative ΔH indicates that the reaction is exothermic, which is typical for the formation of strong coordinate bonds. A positive ΔH suggests an endothermic process.

ΔS (Entropy): A positive ΔS indicates an increase in disorder, which often drives the chelation process as one multidentate ligand displaces several monodentate solvent molecules from the metal's coordination sphere.

Studies on the complexation of 2-oxo-2H-chromene-3-carbohydrazide found the formation of its metal complexes to be spontaneous and endothermic. journalcra.com

Table 4: Illustrative Thermodynamic Data for Metal Complex Formation Data adapted from a study on [2-oxo-2H-chromene-3-carbohydrazide] for illustrative purposes. journalcra.com

Metal Ionlog K (at 298 K)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Ni(II)7.8-44.5+25.1+233.5
Cu(II)7.1-40.5+21.3+207.2

Advanced Applications in Chemistry Non Biological Focus

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent intermolecular forces. ljmu.ac.uk The process by which these molecules spontaneously form ordered and functional structures is known as self-assembly. ljmu.ac.uk The structure of 2-methyl-1H-pyrrole-3-carbohydrazide is well-suited for these processes, containing hydrogen bond donors (N-H groups of the pyrrole (B145914) and hydrazide) and acceptors (the carbonyl oxygen and hydrazide nitrogens).

These functional groups can participate in specific and directional interactions, such as hydrogen bonding and π–π stacking, to form well-defined supramolecular architectures. ljmu.ac.uknih.gov For instance, a related compound, 1H-pyrrole-2-carbohydrazide, has been shown to form a supramolecular grid in the crystalline state through intermolecular N—H⋯N and N—H⋯O hydrogen bonds. nih.gov This demonstrates the inherent capacity of the pyrrole carbohydrazide (B1668358) scaffold to direct the formation of organized assemblies. The field of supramolecular chemistry has expanded to include a wide array of organized systems like films, gels, and nanostructures that are formed through self-assembly.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The design and synthesis of MOFs have become a major area of materials research due to their high porosity, large surface areas, and potential applications in gas storage, separation, and catalysis. mdpi.com

The this compound molecule is a suitable candidate for use as an organic linker in the construction of such frameworks. The nitrogen and oxygen atoms of the carbohydrazide group and the nitrogen atom of the pyrrole ring can act as coordination sites for metal ions. By carefully selecting metal centers and reaction conditions, it is possible to direct the self-assembly of these components into extended, porous networks. Pyrrole-based linkers have been successfully used to construct robust zirconium-based MOFs (Zr-MOFs), demonstrating their utility in creating materials with interesting properties, such as high proton conductivity. nih.gov Similarly, dipyrromethene, a bis-pyrrolic backbone, can act as a chelating ligand to form a variety of coordination compounds and luminescent MOFs. rsc.org The specific geometry of the this compound ligand would influence the resulting topology and pore environment of the MOF, allowing for the design of frameworks with tailored properties.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govrsc.org This field has been significantly advanced by the development of macrocyclic hosts like crown ethers, cyclodextrins, and calixarenes. nih.gov

Molecules like this compound can be incorporated into larger macrocyclic structures designed to act as hosts. The pyrrole ring offers a π-rich surface that can interact with suitable guest molecules through π-π stacking interactions. acs.org The carbohydrazide moiety can be functionalized to introduce additional binding sites or to link multiple pyrrole units together, forming a pre-organized cavity. Pyrrole-based π-conjugated molecules have been extensively studied for their ability to bind anions and form complex supramolecular structures. oup.com The design of such hosts allows for the selective recognition and binding of specific guests, with applications in separation, sensing, and catalysis.

Chemical Sensing and Recognition (e.g., Cation/Anion Sensing)

The development of chemical sensors for the selective detection of ions is a significant area of analytical chemistry. Pyrrole hydrazone derivatives have shown promise as chemosensors due to their ability to coordinate with metal ions, leading to a detectable optical response (colorimetric or fluorometric).

The this compound can be readily converted into hydrazone derivatives by condensation with various aldehydes or ketones. nih.gov These resulting Schiff base ligands possess multiple binding sites (imine nitrogen, amide oxygen, pyrrole nitrogen) that can selectively complex with specific cations. This binding event alters the electronic properties of the molecule, causing a change in its absorption or fluorescence spectrum. For example, a pyrrole-based bis-hydrazone has been designed as a multi-analyte sensor that can selectively detect Cu²⁺, Zn²⁺, and Hg²⁺ through distinct spectral responses. The binding of anions by pyrrole-based receptors is also a well-established principle in supramolecular chemistry, where the N-H proton of the pyrrole ring acts as a hydrogen-bond donor to recognize and bind anionic species. oup.com

Catalysis and Organocatalysis

The application of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in synthetic chemistry. Pyrrole derivatives have been utilized in various organocatalytic transformations. For instance, chiral bifunctional amine-thioureas incorporating a pyrrole structure have been used as organocatalysts in asymmetric reactions. While direct catalytic applications of this compound are not extensively documented, its structure suggests potential as a precursor for more complex catalytic systems.

The most direct catalytic application for this compound is its use as a ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms of the molecule are effective donor atoms for coordinating to a metal center, thereby modulating its reactivity and selectivity.

Research has shown that pyrrole-2-carbohydrazides are effective ligands for copper-catalyzed C-N bond-forming reactions, such as the amination of aryl halides. researchgate.netcapes.gov.br In these systems, the carbohydrazide ligand coordinates to the copper(I) catalyst, facilitating the coupling reaction with high efficiency, even in environmentally benign solvents like water. researchgate.netconsensus.app The specific substitution pattern on the pyrrole ring and the hydrazide moiety can be tuned to optimize the catalytic activity for different substrates. The use of pyrazole (B372694) ligands, which are structurally related to pyrroles, has also been shown to significantly enhance the catalytic activity of titanium complexes for polymerization reactions. nih.gov This highlights the general principle that heterocyclic ligands like this compound can play a crucial role in the development of novel and efficient catalytic systems.

Corrosion Inhibition Mechanisms (Insights from related heterocyclic carbohydrazides)

Corrosion is the electrochemical degradation of a material, and its prevention is of significant industrial importance. Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electron systems are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier.

While specific studies on this compound as a corrosion inhibitor are limited, extensive research on related heterocyclic and carbohydrazide derivatives provides strong evidence for its potential in this application. The mechanism of inhibition involves the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through several modes:

Chemisorption: The lone pair electrons on the nitrogen and oxygen atoms of the carbohydrazide group and the pyrrole ring can coordinate with the vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic interactions can occur between a charged metal surface and the charged inhibitor molecule.

π-Electron Interactions: The π-electrons of the aromatic pyrrole ring can interact with the metal surface.

Once adsorbed, the inhibitor molecules form a protective film that isolates the metal from the corrosive environment, blocking the active sites for corrosion and impeding both the anodic and cathodic electrochemical reactions. Studies on various hydrazone derivatives have confirmed their effectiveness as corrosion inhibitors for steel in acidic media, with inhibition efficiency being dependent on the inhibitor's concentration and molecular structure. researchgate.net

Table 1: Research Findings on Corrosion Inhibition by Related Heterocyclic Hydrazide/Hydrazone Compounds

Inhibitor TypeMetal/AlloyCorrosive MediumKey Findings & Inhibition MechanismInhibition Efficiency
Hydrazone derivativesC-Steel1.00 M HClInhibitors act as mixed-type, forming a protective film on the metal surface. Adsorption follows the Langmuir isotherm. researchgate.netUp to 91.34% at 1x10⁻³ M researchgate.net
Phenol derivativesAluminum AlloyAlkaline MediaInhibition occurs via adsorption through functional groups, forming chelates or covalent bonds. Deprotonation in alkaline solution creates active phenoxide forms. nih.govHigh, dependent on functional groups nih.gov
Pyrimidine derivativesIronAqueous Phase (Theoretical)Inhibition efficiency is related to electronic properties like the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) gap. Adsorption occurs via heteroatoms. researchgate.netTheoretically predicted to be high, especially with selenium substitution researchgate.net
Calcium Dihydrogen PhosphateAZ91D Magnesium Alloy3.5 wt% NaClA protective film composed of Mg(OH)₂, MgHPO₄, and Ca₃(PO₄)₂ forms on the alloy surface. rsc.orgUp to 89.29% at 0.6 g/L rsc.org

Compound Index

Material Science Applications (e.g., Polymer Chemistry, Dyes, Pigments)

The exploration of this compound in material science is primarily centered on its potential as a building block for larger, functional molecules and polymers. The inherent reactivity of the pyrrole nucleus, combined with the nucleophilic and chelating properties of the carbohydrazide group, opens avenues for its use in several advanced, non-biological applications.

The bifunctional nature of this compound, possessing both a reactive hydrazide group and an active pyrrole ring, makes it a candidate for the synthesis of novel polymers. The hydrazide moiety can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes and diketones to yield polyhydrazones. These polymers often exhibit high thermal stability and unique optical properties.

Polymers derived from hydrazides, such as poly(acryloyl hydrazide), are recognized as versatile scaffolds for creating functional polymers. This is due to the ease of post-polymerization modification of the hydrazide group. Similarly, polypyrroles are a well-known class of conducting polymers with a wide range of applications in electronics and sensor technology. nih.govmdpi.comiosrjournals.orgresearchgate.netnih.gov The incorporation of the this compound moiety into a polymer backbone could therefore lead to materials with a combination of desirable properties, including thermal resistance, conductivity, and the ability for further functionalization.

The pyrrole ring is a fundamental component of many chromophores, which are the parts of molecules responsible for their color. A significant class of high-performance pigments based on the pyrrole structure is the diketopyrrolopyrrole (DPP) family. frontiersin.orgresearchgate.net These pigments are known for their brilliant colors, high stability, and strong fluorescence, leading to their use in paints, inks, and plastics. researchgate.net

The synthesis of DPP pigments typically involves the reaction of a succinic acid derivative with a nitrile. researchgate.netresearchgate.net While direct synthesis from this compound is not the conventional route, the inherent pyrrole structure suggests its potential as a synthon for novel dye and pigment discovery. The carbohydrazide group can be chemically transformed into other functional groups that could then participate in the formation of larger conjugated systems characteristic of dyes and pigments. For instance, azo dyes containing the 1H-pyrrole moiety have been synthesized and studied for their spectroscopic and electrochemical properties. nih.gov

Recent research has highlighted the potential of heterocyclic compounds containing nitrogen and oxygen atoms as effective corrosion inhibitors for various metals and alloys. While research on this compound itself is limited in this area, related compounds have shown significant promise. For example, derivatives of pyrazole-carbohydrazide have been demonstrated to act as efficient corrosion inhibitors for mild steel and aluminum alloys in acidic environments. researchgate.netrsc.orgnih.gov The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that impedes the corrosion process.

A study on a novel eugenol (B1671780) derivative bearing pyrrole functionalities also showed effective inhibition against the corrosion of carbon steel. rsc.org Given that this compound contains both a pyrrole ring and a carbohydrazide group, both of which are known to contribute to corrosion inhibition, it is a promising candidate for further investigation in this application. The presence of multiple adsorption centers (nitrogen and oxygen atoms) and the planar nature of the pyrrole ring would likely facilitate strong adsorption onto metal surfaces.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-methyl-1H-pyrrole-3-carbohydrazide?

Answer:
The synthesis typically involves coupling reactions between pyrrole derivatives and carbohydrazide moieties. Key steps include:

  • Aldehyde Intermediate Preparation : Starting with 2-methyl-1H-pyrrole-3-carbaldehyde (or analogs), synthesized via Vilsmeier-Haack formylation or Suzuki-Miyaura cross-coupling under inert atmospheres .
  • Hydrazide Formation : Reacting the aldehyde intermediate with hydrazine hydrate in ethanol or methanol under reflux (60–80°C, 6–12 hours), monitored by TLC for completion .
  • Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Rigorous characterization requires:

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and hydrazide bond formation. Key signals include NH protons (~10–12 ppm) and carbonyl carbons (~160–165 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves molecular geometry and hydrogen-bonding networks. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Advanced: How can molecular docking studies be optimized to predict the binding affinity of this compound with biological targets?

Answer:

  • Software Setup : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency. Prepare the ligand (carbohydrazide) and receptor (e.g., enzyme active sites) using PyMOL for protonation state correction.
  • Grid Parameters : Define a 20 Å × 20 Å × 20 Å box centered on the target’s binding pocket. Adjust exhaustiveness to 32 for enhanced sampling .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable). Perform MM/GBSA free-energy calculations for binding affinity refinement .

Advanced: How should crystallographic refinement of this compound be conducted using SHELXL?

Answer:

  • Data Integration : Process raw data with SHELXS to generate initial .hkl files. Apply absorption corrections (SADABS) and check for twinning using Rmerge (<5% for high-resolution data) .
  • Refinement Strategy :
    • Isotropic → Anisotropic : Refine non-H atoms anisotropically.
    • Hydrogen Handling : Place H atoms geometrically (HFIX command) or locate via difference Fourier maps for NH groups .
    • Validation : Monitor R1/wR2 convergence. Use WinGX for ORTEP diagrams to visualize displacement ellipsoids (max Δ = 0.01 Ų).

Advanced: How can researchers resolve contradictions in experimental data (e.g., NMR vs. XRD bond lengths)?

Answer:

  • Root-Cause Analysis :
    • Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. Compare temperature-dependent NMR (VT-NMR) with XRD data collected at matching temperatures .
    • Solvent Artifacts : Ensure crystallography solvents (e.g., DMSO) do not induce structural distortions absent in NMR (CDCl3) .
  • Cross-Validation : Use DFT calculations (B3LYP/6-31G**) to simulate bond lengths/angles under both solid-state and solution conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with 10% ethanol/water solution to remove residual hydrazide .
  • Waste Disposal : Neutralize with 5% acetic acid before incineration to avoid explosive hydrazine byproducts .

Advanced: How does this compound compare structurally and functionally to its fluorinated derivatives?

Answer:

  • Electronic Effects : Fluorine substitution (e.g., 5-(2-fluorophenyl) analogs) enhances electrophilicity at the carbonyl group, increasing reactivity in nucleophilic acyl substitutions (krel ~1.5–2.0) .
  • Biological Activity : Fluorinated derivatives show improved binding to metalloenzymes (e.g., urease inhibition IC50 = 3.2 µM vs. 8.7 µM for non-fluorinated) due to stronger H-bonding and hydrophobic interactions .
  • Synthetic Modifications : Introduce fluorine via Pd-catalyzed C-H activation or Balz-Schiemann reactions under mild conditions (40–60°C) .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh3)4) with heterogeneous alternatives (e.g., Pd/C) to reduce metal leaching and enable recycling (yield increase from 65% to 82%) .
  • Flow Chemistry : Implement continuous-flow reactors for aldehyde-hydrazine coupling (residence time = 30 min, T = 70°C), achieving 95% conversion with inline UV monitoring .
  • Byproduct Control : Add molecular sieves (3Å) to sequester water, shifting equilibrium toward hydrazide formation .

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